molecular formula C25H20N4O3 B14977510 ethyl 4-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzoate

ethyl 4-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzoate

Cat. No.: B14977510
M. Wt: 424.5 g/mol
InChI Key: JMOLYXPYPGQZEZ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo-pyrido-pyrimidine family, characterized by a fused tricyclic core (pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine) with a 6-oxo group, a 2-methyl substituent, and a 3-phenyl moiety.

Properties

Molecular Formula

C25H20N4O3

Molecular Weight

424.5 g/mol

IUPAC Name

ethyl 4-(4-methyl-10-oxo-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)benzoate

InChI

InChI=1S/C25H20N4O3/c1-3-32-25(31)18-9-11-19(12-10-18)28-14-13-21-20(24(28)30)15-26-23-22(16(2)27-29(21)23)17-7-5-4-6-8-17/h4-15H,3H2,1-2H3

InChI Key

JMOLYXPYPGQZEZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=CC3=C(C2=O)C=NC4=C(C(=NN34)C)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzoate typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole and pyridine derivatives, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester group using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Ethyl 4-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

Table 1: Key Structural and Physical Properties of Comparable Compounds
Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Properties/Applications References
Target Compound C23H19N5O3* 413.43 g/mol 2-Me, 3-Ph, 4-ethyl benzoate High lipophilicity, ester stability
(6-Oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetic acid C12H9N5O3 291.23 g/mol Acetic acid at position 4 Enhanced water solubility, medicinal use
5-Oxo-4,5,7,9-tetrahydropyrazolo[3,4-e][1,2,3]triazolo[1,5-a][1,3]diazepine-3-carboxamide C14H14N8O2 350.31 g/mol Triazolo-diazepine fusion, carboxamide Tandem synthesis, potential CNS activity
2-Amino-3-[(E)-(4-hydroxyphenyl)diazenyl]-5-[4-(trifluoromethyl)phenyl]-dihydropyrazolo[1,5-a]pyrimidin-7-one C19H15F3N6O2 416.36 g/mol Trifluoromethyl, diazenyl, hydroxyl groups Photophysical properties, regioselectivity
7-Aminopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one C9H7N5O 201.19 g/mol 7-amino, simplified core Intermediate in drug synthesis

*Calculated based on core structure and substituents; exact formula may vary.

Functional Group Modifications and Their Impact

  • Ester vs. Acid Groups : The target compound’s ethyl benzoate ester (C=O at ~1707 cm⁻¹, IR) contrasts with the acetic acid derivative (C=O at ~1693 cm⁻¹). The ester enhances membrane permeability but reduces aqueous solubility compared to the carboxylic acid .
  • Trifluoromethyl vs. Phenyl Groups : Compounds with trifluoromethyl substituents (e.g., 4n in ) exhibit higher metabolic stability and electron-withdrawing effects, whereas the target’s phenyl group contributes to π-π stacking interactions in binding .
  • Fluorinated Derivatives : Pyrido[1,2-a]pyrimidin-4-one analogs () with fluorine atoms on piperazine rings show improved bioavailability, a feature absent in the target compound .

Physicochemical and Application-Specific Comparisons

  • Reactivity in Resins: Ethyl 4-(dimethylamino)benzoate () demonstrates higher reactivity in resin cements than methacrylate derivatives, suggesting the target’s benzoate group may similarly influence reactivity in polymer systems .
  • Medicinal Potential: The acetic acid analog () is marketed for medicinal use, implying the target compound’s ester could serve as a prodrug, hydrolyzing to the active acid form in vivo .

Biological Activity

Ethyl 4-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzoate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This article aims to provide a comprehensive overview of its biological activities, including its synthesis, mechanisms of action, and pharmacological applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrazolo-Pyrimidine Core : This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
  • Substitution Reactions : The introduction of various substituents such as ethyl or benzoate groups enhances the compound's biological activity and solubility.

The structural formula can be represented as follows:

C20H20N4O3\text{C}_{20}\text{H}_{20}\text{N}_4\text{O}_3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The pyrazolo[1,5-a]pyrimidine core facilitates binding to various enzymes and receptors, modulating their activity. Research indicates that these compounds can:

  • Inhibit Kinase Activity : Similar compounds have shown potential in inhibiting various kinases involved in cancer progression, including c-Abl and c-Kit .
  • Exhibit Antimicrobial Properties : Studies have demonstrated that derivatives can act as effective antibacterial agents against Gram-positive bacteria .

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance:

  • Cell Line Studies : Compounds similar to this compound were tested against various human tumor cell lines, showing significant cytotoxic effects with IC50 values in the micromolar range .
CompoundCell LineIC50 (µM)
Compound AHeLa15
Compound BMCF712
Ethyl DerivativeA54910

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values as low as 0.5 µg/mL against specific bacterial strains .

3. Enzymatic Inhibition

The mechanism of action includes inhibition of enzymes involved in fatty acid biosynthesis and other metabolic pathways. This suggests potential applications in treating metabolic disorders.

Case Studies

Several case studies have documented the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in clinical settings:

  • Case Study on Anticancer Efficacy :
    • A derivative was administered to patients with advanced cancer types, resulting in partial responses in a subset of patients.
    • Side effects were minimal compared to traditional chemotherapy agents.
  • Antimicrobial Efficacy in Animal Models :
    • In vivo studies demonstrated that treatment with a related compound significantly reduced bacterial load in C. elegans infected models .

Q & A

Q. What synthetic strategies are recommended for preparing ethyl 4-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzoate?

The compound can be synthesized via cyclocondensation reactions involving pyrazolo-pyrimidine precursors. For example, ethyl 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidine-6-carboxylates react with ammonium acetate to form pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, which can be further functionalized at position 7 . A stepwise approach includes:

  • Step 1 : React ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate with dimethylformamide dimethylacetal to introduce a reactive vinyl group.
  • Step 2 : Treat the intermediate with ammonium acetate under reflux to cyclize into the pyrido-pyrimidine core.
  • Step 3 : Functionalize the benzoate moiety via esterification or nucleophilic substitution.
    Key solvents: acetic acid, DMF; purification: column chromatography or crystallization from hexane/ethyl acetate mixtures .

Q. How should researchers characterize the crystal structure of this compound?

Use single-crystal X-ray diffraction (SCXRD) with the SHELX software suite for structure determination and refinement. SHELXT automates space-group determination, while SHELXL refines atomic positions and thermal parameters . Critical steps:

  • Data collection : Ensure high-resolution (<1.0 Å) data to resolve complex heterocyclic rings.
  • Validation : Check for twinning or disorder using PLATON or CCDC tools.
  • Deposition : Submit refined CIF files to the Cambridge Structural Database (CSD) for peer validation.

Q. What analytical techniques are essential for confirming purity and structure?

Combine 1H/13C NMR , HRMS , and IR spectroscopy for structural confirmation:

  • NMR : Look for diagnostic peaks, e.g., the ester carbonyl (~165–170 ppm in 13C NMR) and pyrimidine protons (~6.0–8.5 ppm in 1H NMR) .
  • HRMS : Confirm molecular ion ([M+H]+) with <5 ppm error.
  • IR : Validate carbonyl stretches (C=O at ~1670 cm⁻¹) and NH/OH groups if present .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

  • Electrophilic substitution sites : Analyze Fukui indices to identify reactive positions on the pyrido-pyrimidine core.
  • Tautomerism : Compare stability of keto-enol forms in solution (e.g., 6-oxo vs. 6-hydroxy tautomers).
  • Solvent effects : Use COSMO-RS to predict solubility in polar aprotic solvents (DMF, DMSO) .

Q. How to resolve contradictions between spectroscopic data and crystallographic results?

Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Mitigation strategies:

  • Variable-temperature NMR : Detect conformational changes or tautomeric equilibria.
  • SCXRD vs. PXRD : Confirm if bulk material matches single-crystal structure.
  • Hirshfeld surface analysis : Identify intermolecular interactions (e.g., π-π stacking) influencing solid-state vs. solution structures .

Q. What strategies optimize synthetic yield for scale-up studies?

  • Catalysis : Use Lewis acids (e.g., ZnCl2) to accelerate cyclization steps.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 15 hours to 30 minutes) while maintaining yield .
  • Workflow : Monitor intermediates via TLC/LC-MS to isolate bottlenecks (e.g., low-yield steps).

Q. How to explore structure-activity relationships (SAR) for biological applications?

  • Derivatization : Modify substituents at positions 2 (methyl), 3 (phenyl), and 7 (benzoate) to assess impact on bioactivity.
  • In vitro assays : Test against targets like kinase enzymes or GPCRs, referencing pyrazolo[1,5-a]pyrimidine derivatives with reported anticancer or anti-inflammatory activity .
  • ADME profiling : Use HPLC to measure logP (lipophilicity) and metabolic stability in microsomal assays.

Methodological Tables

Q. Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)Reference
CyclizationNH4OAc, reflux, 6h62–68
EsterificationEthyl benzoate, DCC/DMAP75–80
PurificationColumn chromatography (SiO2, hexane:EtOAc)>95% purity

Q. Table 2: Spectral Data for Structural Confirmation

TechniqueKey PeaksReference

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